molecular formula C14H12N4 B5632252 3-methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5878-08-0

3-methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5632252
CAS RN: 5878-08-0
M. Wt: 236.27 g/mol
InChI Key: JDTHCWACCHIXOP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-member ring that contains two non-adjacent nitrogen atoms. Benzimidazoles, and their derivatives, exhibit a wide range of biological activities and are of medicinal importance .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole core, with a pyridine ring attached at the 2-position of the imidazole ring. The 3-position of the pyridine ring would carry a methyl group, and the 1-position would carry a methylamino group. The 4-position of the benzimidazole ring would carry a carbonitrile group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a nitrile group would likely make it polar and capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of this compound. Many benzimidazoles act by binding to the beta-tubulin of parasites, inhibiting their microtubule dynamics .

Future Directions

The future research directions would likely involve studying the biological activity of this compound, potentially in the context of medicinal chemistry given the known activities of many benzimidazoles .

properties

IUPAC Name

3-methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-9-7-13(16-2)18-12-6-4-3-5-11(12)17-14(18)10(9)8-15/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTHCWACCHIXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974305
Record name 3-Methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644232
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

CAS RN

5878-08-0
Record name 3-Methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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